1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 755039-78-2
VCID: VC7819139
InChI: InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H
SMILES: C1CN(CCC1N)C2CCOCC2.Cl.Cl
Molecular Formula: C10H22Cl2N2O
Molecular Weight: 257.20

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride

CAS No.: 755039-78-2

Cat. No.: VC7819139

Molecular Formula: C10H22Cl2N2O

Molecular Weight: 257.20

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride - 755039-78-2

CAS No. 755039-78-2
Molecular Formula C10H22Cl2N2O
Molecular Weight 257.20
IUPAC Name 1-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H
Standard InChI Key HYXJEJRVAXONMK-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C2CCOCC2.Cl.Cl
Canonical SMILES C1CN(CCC1N)C2CCOCC2.Cl.Cl

Chemical Identity and Structural Analysis

Molecular Composition

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS: 755039-78-2) is a bicyclic amine salt derived from piperidine and tetrahydro-2H-pyran. Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 220.74 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments compared to its free base form (CAS: 794471-13-9) .

Table 1: Key Identifiers

PropertyValueSource
CAS Number755039-78-2
Molecular FormulaC₁₀H₂₁Cl₂N₂O
Molecular Weight220.74 g/mol
Free Base CAS794471-13-9
Free Base FormulaC₁₀H₂₀N₂O

Structural Features

The molecule comprises a piperidine ring (a six-membered amine) fused to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The dihydrochloride salt form introduces two chloride counterions, likely protonating the amine groups at positions 1 and 4 of the piperidine ring .

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between a halogenated tetrahydro-2H-pyran derivative and piperidin-4-amine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt .

Key Reaction Steps:

  • Alkylation:
    Piperidin-4-amine+4-Bromotetrahydro-2H-pyran1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine\text{Piperidin-4-amine} + \text{4-Bromotetrahydro-2H-pyran} \rightarrow \text{1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine}

  • Salt Formation:
    Free Base+2HClDihydrochloride Salt\text{Free Base} + 2\text{HCl} \rightarrow \text{Dihydrochloride Salt}

Industrial Production

Industrial-scale production optimizes yield (>85%) through refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C . Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity .

Physicochemical Properties

Physical Characteristics

The dihydrochloride salt is a white crystalline solid with a melting point above 200°C (decomposition). It exhibits high solubility in water (>50 mg/mL) and methanol, but limited solubility in non-polar solvents like hexane .

Table 2: Comparative Properties of Free Base and Salt

PropertyFree Base Dihydrochloride
Molecular Weight184.28 g/mol220.74 g/mol
Boiling Point278.3±40.0°C (predicted)Decomposes >200°C
Density1.045±0.06 g/cm³N/A
Solubility in WaterLowHigh

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing receptor antagonists targeting neurological disorders. Its rigid bicyclic structure enhances binding affinity to G protein-coupled receptors (GPCRs) .

Chemical Biology

Researchers utilize it to study enzyme inhibition mechanisms, particularly in kinases and phosphodiesterases, due to its amine groups’ nucleophilic reactivity .

SupplierLocationPurity Grade
Sichuan Biosynce Pharmatech Co.China>98%
Amadis Chemical Company LimitedChina>97%
Shanghai Raise Chemical TechnologyChina>95%

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